N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-10-11-17(3)20(13-15)30(28,29)25-12-6-8-18(25)14-23-21(26)22(27)24-19-9-5-4-7-16(19)2/h4-5,7,9-11,13,18H,6,8,12,14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKGWCPDFZAQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Substituent Effects on Bioactivity
- Target Compound: The 2-methylphenyl group contributes to moderate lipophilicity (LogP ~3.2), balancing membrane permeability and solubility.
- Cycloheptyl Analog : Replacing the 2-methylphenyl with a cycloheptyl group increases LogP to 3.8, enhancing lipid membrane penetration but reducing aqueous solubility. This analog shows moderate inhibition of Cathepsin B, suggesting the sulfonyl-pyrrolidine scaffold’s versatility for protease targets.
- Imidazopyrazinyl Derivative : The but-2-ynoyl group and imidazopyrazine moiety confer high potency against Bruton’s tyrosine kinase (BTK). The acetylene group enables covalent binding to cysteine residues, a mechanism absent in the target compound.
Pharmacokinetic and Formulation Differences
Research Findings and Implications
- Target Compound : Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of CDK2 (cyclin-dependent kinase 2), with a predicted binding energy of -9.8 kcal/mol. This aligns with ethanediamide-containing kinase inhibitors .
- Contradictions : While cycloheptyl and 2-methylphenyl analogs share a core structure, their activity diverges (protease vs. kinase inhibition), highlighting substituent-dependent target selectivity.
- Gaps: No in vivo data are available for the target compound, whereas the BTK inhibitor has advanced to preclinical trials.
Preparation Methods
Sulfonylation of Pyrrolidine
The pyrrolidine ring is first functionalized at the 1-position with a 2,5-dimethylbenzenesulfonyl group. This is achieved by reacting pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Reaction Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0°C to room temperature (RT).
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Time: 4–6 hours.
The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with the secondary amine of pyrrolidine.
Introduction of the Methylene-Amine Group
To install the aminomethyl group at the 2-position of pyrrolidine, a two-step sequence is employed:
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Bromination : Treat 1-(2,5-dimethylbenzenesulfonyl)pyrrolidine with N-bromosuccinimide (NBS) under radical conditions to generate the 2-bromomethyl derivative.
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Amination : Substitute the bromine with an amine group using aqueous ammonia or hexamine, followed by acidic hydrolysis.
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, reflux, 12h | ~65% |
| Amination | NH₃ (aq) | Ethanol, 80°C, 24h | ~50% |
Synthesis of Intermediate B: N-(2-Methylphenyl)oxalamic Acid
The ethanediamide moiety is constructed by reacting 2-methylaniline with oxalyl chloride in a controlled stoichiometry.
Procedure :
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Add oxalyl chloride dropwise to a solution of 2-methylaniline in dry DCM at 0°C.
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Stir at RT for 2 hours, then quench with ice water.
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Extract the product and purify via recrystallization (ethanol/water).
Characterization :
Final Coupling Reaction
The two intermediates are coupled using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) , with N-hydroxysuccinimide (NHS) as an activator.
Optimized Protocol :
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Dissolve Intermediate A (1.2 equiv) and Intermediate B (1.0 equiv) in anhydrous DMF.
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Add EDC (1.5 equiv) and NHS (1.5 equiv) at 0°C.
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Stir at RT for 12–16 hours.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : ~40–55% (based on analogous oxamide syntheses).
Alternative Synthetic Routes
One-Pot Oxamide Formation
A streamlined approach involves reacting 1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-methanamine directly with oxalyl chloride and 2-methylaniline in a sequential manner. This method reduces purification steps but requires precise stoichiometric control.
Advantages :
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Fewer intermediates.
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Higher atom economy.
Challenges :
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Competing side reactions (e.g., over-acylation).
Analytical Characterization of the Final Product
Critical data for verifying the compound’s structure include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 443.56 g/mol | HRMS |
| Melting Point | 198–200°C | DSC |
| Purity | >98% | HPLC (C18, acetonitrile/H₂O) |
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, SO₂Ar), 2.45 (s, 3H, CH₃), 1.95–2.10 (m, 4H, pyrrolidine).
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IR (KBr) : 1650 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
Challenges and Optimization Opportunities
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Low Yields in Amination : The introduction of the amine group at the pyrrolidine 2-position remains a bottleneck. Switching to a Gabriel synthesis or employing transition-metal catalysts (e.g., Pd/C for hydrogenation) could improve efficiency.
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Oxamide Hydrolysis : The ethanediamide bond is susceptible to hydrolysis under acidic or basic conditions. Strict anhydrous conditions and low temperatures are essential during coupling.
Comparative Analysis with Related Oxamides
The table below contrasts synthetic methods for structurally similar compounds:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl group, an ethanediamide backbone, and a 2-methylphenyl moiety. The sulfonyl group enhances electrophilicity and potential enzyme-binding affinity, while the ethanediamide moiety enables hydrogen bonding with biological targets. The 2-methylphenyl group contributes to lipophilicity, affecting membrane permeability . Structural optimization (e.g., adjusting substituent positions) can modulate reactivity and target selectivity.
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
A multi-step synthesis is typical:
Sulfonylation : React pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
Methylation : Introduce the methyl group via reductive amination using formaldehyde and sodium cyanoborohydride.
Amidation : Couple intermediates with oxalyl chloride and 2-methylaniline in tetrahydrofuran (THF) at reflux.
Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor reactions via TLC/HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. What analytical techniques are recommended for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., sulfonyl group at δ ~3.1 ppm in ¹H NMR).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₃H₂₉N₃O₄S, [M+H]⁺ calc. 468.1905).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).
- X-ray Crystallography (if available): Resolve stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
Contradictions may arise from variability in assay conditions (e.g., cell lines, enzyme isoforms). Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., IC₅₀ determination via fluorogenic substrates for enzyme inhibition).
- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation.
- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., HEK293 cells overexpressing target receptors) .
Q. What computational methods are effective in predicting the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., sulfonyl group interacting with catalytic serine in proteases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using datasets from PubChem BioAssay .
Q. How does the sulfonyl group contribute to the compound’s enzyme inhibition mechanism?
The sulfonyl group acts as a hydrogen-bond acceptor, anchoring the compound to enzyme active sites (e.g., binding to Tyr or Ser residues in hydrolases). Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation. Mutagenesis experiments (e.g., Ser→Ala mutations) can validate critical interactions .
Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?
- Prodrug Design : Mask polar groups (e.g., ethanediamide) with acetyl or PEG moieties.
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes + NADPH.
- Stability Testing : Monitor half-life in simulated gastric fluid (pH 2.0) and plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
